N-(2,4-dimethoxypyrimidin-5-yl)furan-2-carboxamide
Description
N-(2,4-Dimethoxypyrimidin-5-yl)furan-2-carboxamide is a heterocyclic compound comprising a pyrimidine ring substituted with two methoxy groups at the 2- and 4-positions, linked via a carboxamide bridge to a furan moiety.
Properties
IUPAC Name |
N-(2,4-dimethoxypyrimidin-5-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-16-10-7(6-12-11(14-10)17-2)13-9(15)8-4-3-5-18-8/h3-6H,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZBZZPEZRAEAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1NC(=O)C2=CC=CO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2,4-dimethoxypyrimidin-5-yl)furan-2-carboxamide typically involves the condensation of 2,4-dimethoxypyrimidine with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure high yield and purity of the product .
Chemical Reactions Analysis
N-(2,4-dimethoxypyrimidin-5-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups on the pyrimidine ring can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It has shown promising antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxypyrimidin-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms. This inhibition is primarily due to the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table summarizes key structural and functional differences between N-(2,4-dimethoxypyrimidin-5-yl)furan-2-carboxamide and its analogs:
Key Observations
Pyrimidine vs. Benzotriazole Core :
- The dimethoxy-pyrimidine core in the target compound may offer stronger π-π stacking interactions compared to benzotriazole-based analogs, which rely on halogenated phenyl groups (e.g., 3,4-dichlorophenyl in ) for hydrophobic binding.
Substituent Effects: Methoxy groups on pyrimidine (target compound) enhance solubility compared to methanesulfonyl or methylphenyl groups in analogs like , which may improve pharmacokinetics.
For example, and report docking scores indicative of strong binding to viral polymerases or fusion proteins. The target compound’s dimethoxy-pyrimidine could similarly inhibit viral replication via DNA polymerase binding.
Synthesis Methods :
- Green synthesis routes (e.g., aqueous conditions, catalyst-free reactions) are emphasized for carboxamide-linked heterocycles in , contrasting with conventional methods requiring hazardous reagents (e.g., DMF, hexafluorophosphate coupling agents in ).
Research Findings and Implications
- Antiviral Potential: Structural analogs with furan-2-carboxamide moieties exhibit inhibitory effects against monkeypox DNA polymerase (docking scores up to -9.8 kcal/mol) and dengue virus fusion proteins . The target compound’s pyrimidine core may mimic nucleotide substrates, competitively inhibiting viral polymerases.
- Antibacterial Activity : Naphtho[2,1-b]furan carboxamides (e.g., nitro-substituted derivatives in ) show antibacterial effects, suggesting that the target compound’s furan-carboxamide group could confer similar activity.
- ADMET Considerations : Piperazine-sulfonyl substituents in may improve metabolic stability but increase molecular weight (>500 Da), risking poor oral bioavailability. The target compound’s lower molecular weight (est. ~300 Da) and methoxy groups could address this limitation .
Biological Activity
N-(2,4-dimethoxypyrimidin-5-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antifungal, anticancer, and potential anti-inflammatory properties, supported by various research findings and case studies.
1. Antimicrobial Activity
Antibacterial and Antifungal Properties
Research indicates that this compound exhibits promising antibacterial and antifungal activities. It has been identified as a potential candidate for the development of new antimicrobial agents. The compound's mechanism of action involves the inhibition of specific enzymes crucial for microbial survival, thereby disrupting essential biological processes in pathogens.
Case Study: Efficacy Against Pathogens
A study demonstrated that this compound showed significant activity against various strains of bacteria and fungi. In vitro testing revealed minimum inhibitory concentrations (MICs) that were competitive with established antimicrobial agents. The compound's effectiveness was particularly noted against resistant strains, suggesting its potential role in addressing antibiotic resistance .
2. Anticancer Activity
Mechanism of Action in Cancer Cells
This compound has also been investigated for its anticancer properties. The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death. This mechanism was highlighted in studies involving breast cancer cell lines (MCF-7 and MDA-MB-231), where the compound demonstrated lower IC50 values compared to standard chemotherapeutics like 5-Fluorouracil .
Research Findings
In a comparative study, this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The selectivity index indicated a favorable therapeutic window, making it a candidate for further development in cancer therapies .
3. Anti-inflammatory Potential
Investigation into Inflammatory Disorders
The compound is being explored for its potential use in treating inflammatory disorders. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity positions it as a promising candidate for conditions such as rheumatoid arthritis and inflammatory bowel disease .
4. Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity | Comparison |
|---|---|---|---|
| N-(pyridin-2-ylmethyl)furan-2-carboxamide | Pyridine Structure | Antibacterial | Similar activity but less effective against resistant strains |
| N-(2,4-dimethoxypyrimidin-5-yl)thiophene-2-carboxamide | Thiophene Structure | Antifungal | Exhibits different reactivity due to thiophene ring |
This table illustrates how variations in structure can influence biological activity.
5. Future Directions
Research and Development
Given its diverse biological activities, further research is warranted to optimize the pharmacological properties of this compound. Ongoing studies focus on enhancing its bioavailability and understanding its pharmacokinetic profile through structural modifications and formulation strategies.
Clinical Trials
Future clinical trials will be essential to validate the efficacy and safety of this compound in human populations, particularly for its use as an antimicrobial or anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
